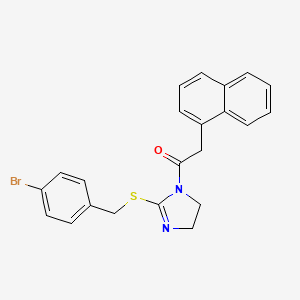

1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN2OS/c23-19-10-8-16(9-11-19)15-27-22-24-12-13-25(22)21(26)14-18-6-3-5-17-4-1-2-7-20(17)18/h1-11H,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFFPXBQTHAJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-1-yl)ethanone represents a novel class of imidazole derivatives that have garnered attention for their diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from recent studies and data.

Synthesis

The synthesis of the compound involves several key steps:

- Formation of the Imidazole Ring : The imidazole ring is synthesized through the condensation of glyoxal with ammonia and formaldehyde.

- Introduction of the Thioether Group : This is achieved by reacting the imidazole derivative with 4-bromobenzylthiol in the presence of a base such as sodium hydride.

- Attachment of the Naphthalene Moiety : The final step involves coupling the thioether-modified imidazole with naphthalen-1-yl ethanone.

This multi-step synthesis highlights the complexity and versatility of creating biologically active imidazole derivatives.

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, indicating significant potential in several therapeutic areas:

Anticancer Activity

Research has shown that similar imidazole derivatives exhibit potent anticancer properties. For instance, compounds structurally related to our target have demonstrated:

- Inhibition of Cancer Cell Proliferation : In vitro studies indicate that these compounds can significantly reduce cell viability in cancer cell lines such as A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells.

- Mechanism of Action : The anticancer activity is often linked to apoptosis induction, characterized by increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial effects. The presence of the bromobenzyl group enhances lipophilicity, potentially improving membrane penetration and efficacy against bacterial strains. Preliminary studies suggest that this compound may exhibit:

- Broad-Spectrum Antimicrobial Activity : Targeting both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Compounds in this class have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of immune responses .

Case Studies

Several studies highlight the biological efficacy of related compounds:

- Study on Antitumor Activity : A recent publication evaluated a similar imidazole derivative's effects on various cancer cell lines, revealing IC50 values significantly lower than standard chemotherapeutics like 5-FU and methotrexate. The selectivity index indicated a higher tolerance in normal cells compared to tumor cells .

- Antimicrobial Evaluation : Another study assessed multiple imidazole derivatives for their antibacterial activity against common pathogens, demonstrating that modifications to the thioether group significantly influenced antibacterial potency .

Comparative Analysis

The following table summarizes key findings related to similar compounds:

| Compound Name | Structural Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 1-(4-Bromobenzyl)-1H-imidazole | Imidazole ring with bromobenzyl group | Antimicrobial | 15.3 |

| 2-(Phenethylthio)-4-methylimidazole | Thioether group and methyl substitution | Anticancer | 18.5 |

| 4-(Bromophenyl)thiazole | Thiazole ring with bromophenyl substitution | Antimicrobial & anti-inflammatory | 12.7 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

- 1-(2-((4-Bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone (PubChem, ): Replacing naphthalene with thiophene reduces aromatic bulk and increases heteroatom-mediated reactivity. Thiophene’s smaller size may enhance solubility but decrease π-π stacking interactions compared to naphthalene .

- 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole (): Lacks the ethanone group and bromine atom, simplifying the structure.

Substituent Effects on Physicochemical Properties

*LogP values estimated via fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.